molecular formula C12H18N4OS2 B2928219 N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide CAS No. 2195875-66-0

N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide

Cat. No.: B2928219
CAS No.: 2195875-66-0
M. Wt: 298.42
InChI Key: GLFRFFZPCILBGY-UHFFFAOYSA-N
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Description

“N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” is a complex organic compound that features a dithiazepane ring, cyanoethyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” likely involves multiple steps, including the formation of the dithiazepane ring and subsequent functionalization with cyanoethyl and acetamide groups. Typical reaction conditions might include:

    Formation of the dithiazepane ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of cyanoethyl groups: This step might involve nucleophilic substitution reactions using cyanoethylating agents.

    Acetamide formation: This could be achieved through amidation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the dithiazepane ring or cyanoethyl groups.

    Reduction: Reduction reactions could target the cyano groups, converting them to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, “N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as anti-cancer agents, antibiotics, or other pharmaceuticals.

Industry

In industry, the compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-cyanoethyl)acetamide: Lacks the dithiazepane ring, potentially altering its chemical properties and applications.

    2-(1,2,5-Dithiazepan-5-yl)acetamide: Lacks the cyanoethyl groups, which might affect its reactivity and biological activity.

Uniqueness

“N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” is unique due to the combination of its dithiazepane ring and cyanoethyl groups, which confer distinct chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS2/c13-3-1-5-16(6-2-4-14)12(17)11-15-7-9-18-19-10-8-15/h1-2,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFRFFZPCILBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CC(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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